molecular formula C12H21N3O6S B158944 N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester CAS No. 92614-59-0

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

Cat. No. B158944
CAS RN: 92614-59-0
M. Wt: 335.38 g/mol
InChI Key: JKRODHBGNBKZLE-YUMQZZPRSA-N
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Description

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is a derivative of glutathione, a tripeptide consisting of glutamate, cysteine, and glycine. This compound is characterized by the esterification of the carboxyl group of the glycine residue, which enhances its transport into cells compared to glutathione itself .

Synthesis Analysis

The synthesis of this glutathione analogue involves the replacement of the gamma-glutamylic CH2CO-NH fragment with an urethane O-CO-NH linkage. This modification has been achieved efficiently and the compound has been fully characterized using 1H- and 13C-NMR, as well as FAB-MS . The synthesis process has been optimized to yield a product free of sulfate, GSH, and glutathione diester, resulting in a nontoxic compound suitable for administration in biological systems .

Molecular Structure Analysis

The molecular structure of the glutathione analogue has been elucidated through nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the atomic environment and the chemical shifts of the molecule's protons and carbons. The use of FAB-MS (Fast Atom Bombardment Mass Spectrometry) has also contributed to the confirmation of the molecular weight and structure of the compound .

Chemical Reactions Analysis

The glutathione analogue has been tested for its ability to inhibit gamma-glutamyl-transferase activity and was found to be a non-competitive inhibitor of the enzyme from hog kidney . This suggests that the compound can interact with the enzyme without competing with the substrate, potentially affecting the enzyme's activity through an allosteric site or by stabilizing an inactive form of the enzyme.

Physical and Chemical Properties Analysis

The physical and chemical properties of the glutathione analogue include its ability to be transported into human lymphoid cells and fibroblasts more effectively than glutathione itself. Once inside the cells, it is hydrolyzed to increase cellular levels of glutathione, which can exceed normal levels and provide protection against irradiation . Additionally, the presence of glycine in the medium can enhance the uptake of the glutathione analogue into rat hepatocytes, further increasing intracellular glutathione levels . The high-performance liquid chromatographic analysis has been used to monitor the progress of the synthesis and to ensure the purity of the product .

Scientific Research Applications

Esterification and Cellular Uptake

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester, commonly known as glutathione monoethyl ester, has been studied for its ability to supplement cellular pools of glutathione (GSH) both in vitro and in vivo (Thornalley, 1991). This compound, prepared through the esterification of GSH, has shown potential in increasing intracellular GSH concentration in various tissues and cell types, which is significant since GSH itself is not significantly taken up by tissues (Campbell & Griffith, 1989).

Metabolism and Health Implications

Glutathione, which is a component of the ester, plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of cellular events. Its metabolism is critical for the development of strategies to improve health and treat diseases like Alzheimer's, Parkinson's, heart attack, stroke, and diabetes (Wu et al., 2004).

Enzymatic Interaction and Synthesis

Studies have shown the interaction of gamma-glutamyl transpeptidases with glutathione and its analogs, highlighting the role of these enzymes in glutathione metabolism and the importance of understanding their interaction with glutathione esters (Martin & Slovin, 2000). The enzymatic synthesis of novel glutathione analogs, including the ester, has been explored for understanding glutathione metabolism and function (Moore & Meister, 1987).

Radioprotection and Neuroprotection

Research has also focused on the radioprotective properties of glutathione esters, demonstrating their potential in protecting human cells against the lethal effects of irradiation (Wellner et al., 1984). Additionally, glutathione esters have been studied for their neuroprotective effects, particularly in conditions like cerebral ischemia (Yamamoto et al., 1993).

Future Directions

Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 . Increasing glutathione levels may prevent and subdue these diseases . The life value of glutathione makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRODHBGNBKZLE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922674
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

CAS RN

92614-59-0, 118421-50-4
Record name Glutathione monoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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